

# Comprehensive Application Notes and Protocols: Pivaloyl Cyanide in Organic Synthesis

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## Compound Focus: Pivaloyl cyanide

CAS No.: 42867-40-3

Cat. No.: S774191

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## Introduction to Pivaloyl Cyanide

**Pivaloyl cyanide** (CAS No. 42867-40-3) is a specialized organic compound with the molecular formula  $C_6H_9NO$  and molecular weight of 111.14 g/mol. This compound features both a highly sterically hindered **pivaloyl group** (tert-butyl carbonyl) and a reactive **cyano group**, creating unique reactivity patterns that make it valuable in synthetic organic chemistry. The steric bulk of the pivaloyl group influences the compound's reactivity and stability, providing selective pathways for synthetic transformations that are unattainable with less hindered analogs. **Pivaloyl cyanide** serves as a **versatile building block** in the synthesis of various heterocyclic compounds, pharmaceuticals, and agrochemicals, particularly where the incorporation of the sterically demanding pivaloyl group enhances metabolic stability or modifies physical properties.

The strategic importance of **pivaloyl cyanide** in synthetic chemistry stems from its dual functionality, which allows simultaneous or sequential introduction of both the pivaloyl and cyano groups into target molecules. The **electron-withdrawing nature** of both functional groups activates adjacent positions for various nucleophilic attacks and cyclization reactions. Furthermore, the cyano group can serve as a precursor for transformation into other valuable functional groups, including carboxylic acids, amines, amides, and tetrazoles, significantly expanding its utility in multi-step synthetic sequences. These attributes make

**pivaloyl cyanide** particularly valuable for medicinal chemistry and drug development, where the introduction of sterically hindered groups can dramatically improve the pharmacokinetic properties of candidate molecules.

## Chemical and Physical Properties

**Pivaloyl cyanide** possesses distinct physical properties that influence its handling, purification, and application in synthetic processes. Understanding these characteristics is essential for its effective utilization in laboratory and industrial settings. The compound exhibits a **boiling point** of approximately 147°C at atmospheric pressure [1], with another source reporting a similar range of 146.7°C [2]. When purified under reduced pressure, the boiling point occurs at 121-125°C [3], information particularly valuable for distillation purification procedures. The compound's **density** is reported as 0.94 g/cm<sup>3</sup> [1] [2], which affects its volumetric handling in reactions.

The **flash point** of **pivaloyl cyanide** is approximately 43°C [1], classifying it as a flammable liquid and requiring appropriate safety precautions during storage and handling. The **vapor pressure** is reported as 4.59 mmHg at 25°C [2], indicating moderate volatility at room temperature. In terms of spectral properties, the **refractive index** is 1.417 [2], which can assist in identification and purity assessment. **Pivaloyl cyanide** is described as **moderately soluble** in common organic solvents such as hexane and diethyl ether, but poorly soluble in water [4], guiding appropriate solvent selection for reactions and extractions. The compound should be stored in a sealed container at 2-8°C [4] to maintain stability and prevent degradation.

Table 1: Physical Properties of **Pivaloyl Cyanide**

Property	Value	Reference
Molecular Formula	C <sub>6</sub> H <sub>9</sub> NO	[1]
Molecular Weight	111.14 g/mol	[1]
Boiling Point	147°C (760 mmHg)	[1]
Density	0.940 g/cm <sup>3</sup>	[1]

Property	Value	Reference
Flash Point	43°C	[1]
Refractive Index	1.417	[2]
Vapor Pressure	4.59 mmHg at 25°C	[2]

## Synthesis Methods and Manufacturing Protocols

### Industrial Synthesis from Pivalic Anhydride

The most efficient industrial method for preparing **pivaloyl cyanide** involves the reaction of **pivalic anhydride** with **hydrocyanic acid** in the presence of specific catalyst systems. This process is detailed in multiple patent applications [5] [6] [7] and offers advantages in yield, purity, and operational safety compared to alternative routes. The reaction is typically conducted in the presence of **copper(I) cyanide** (CuCN) as a catalyst, with alkali metal or alkaline earth metal cyanides as co-catalysts. The process employs **diphenyl ether** as a preferred diluent, which serves as both a reaction medium and an azeotrope former for water removal during the reaction.

A representative large-scale protocol involves charging a reaction vessel with pivalic anhydride, copper(I) cyanide catalyst (0.5-2.0 mol%), and an alkali metal cyanide such as sodium cyanide (1-5 mol%) in diphenyl ether. **Anhydrous hydrocyanic acid** is then introduced, typically in slight molar excess (1.05-1.10 equivalents relative to the anhydride). The reaction mixture is heated with stirring to 130-180°C, allowing the reaction to proceed while water formed as a byproduct is continuously removed via azeotropic distillation. The completion of the reaction is monitored by tracking the amount of water evolved or by analytical methods such as gas chromatography. After reaction completion, the crude product is recovered by fractional distillation under reduced pressure, yielding **pivaloyl cyanide** with high purity (typically >95%) [5] [6].

### Alternative Synthesis Routes

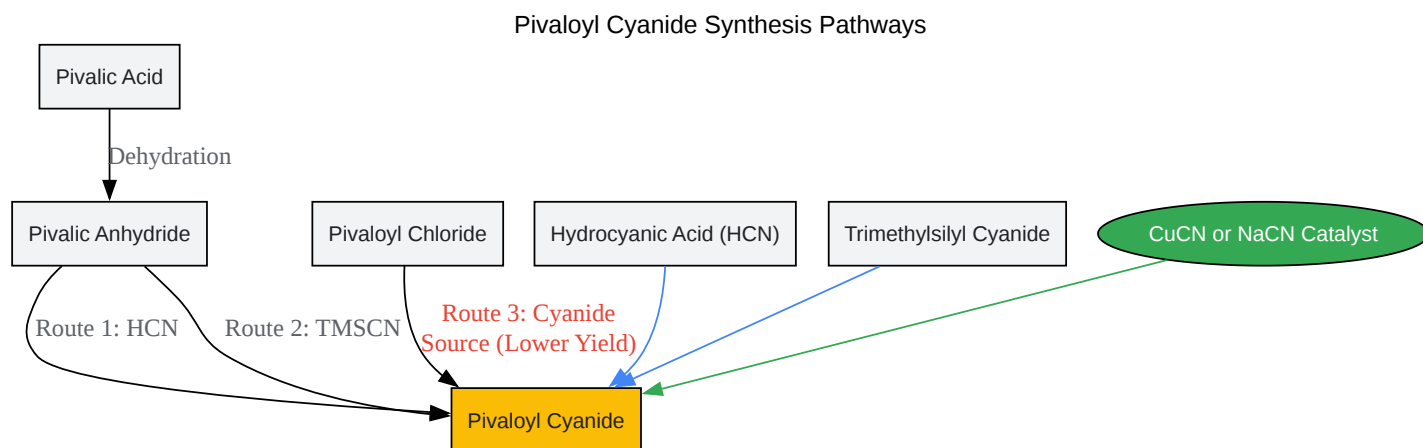
Several alternative synthetic approaches to **pivaloyl cyanide** have been developed for laboratory-scale preparation or specific applications:

- **Trimethylsilyl Cyanide Method:** A high-yielding alternative involves the reaction of pivalic anhydride with **trimethylsilyl cyanide** ((CH<sub>3</sub>)<sub>3</sub>SiCN). In this protocol, 93 g (0.5 mol) of pivalic anhydride and 1 g of sodium cyanide are charged as a catalyst, followed by dropwise addition of 49.5 g (0.5 mol) of trimethylsilyl cyanide. The reaction mixture is worked up by distillation, yielding 56 g (0.5 mol) of trimethylsilyl cyanide. The reaction mixture is worked up by distillation, yielding 56 g of **pivaloyl cyanide** (98.9% yield) with a boiling point of 121-125°C [3]. This method offers excellent yields and milder reaction conditions but involves higher-cost reagents.
- **Pivaloyl Chloride Cyanidation:** Early synthetic approaches attempted to prepare **pivaloyl cyanide** through the reaction of pivaloyl chloride with various cyanide sources. However, these methods generally provide lower yields (approximately 45% when using o-dichlorobenzene as solvent) and present challenges in extrapolating to other aliphatic acid chlorides [1]. The lower reactivity of pivaloyl chloride toward cyanidation is attributed to the steric hindrance of the tert-butyl group.

Table 2: Comparison of **Pivaloyl Cyanide** Synthesis Methods

Method	Reagents	Conditions	Yield	Advantages	Limitations
Industrial	Pivalic anhydride, HCN, CuCN catalyst	130-180°C, diphenyl ether solvent	>95%	High yield, scalable	Specialized equipment for HCN handling
Trimethylsilyl CN	Pivalic anhydride, (CH <sub>3</sub> ) <sub>3</sub> SiCN, NaCN catalyst	Mild conditions, distillation	98.9%	Excellent yield, mild conditions	Expensive reagent
Acid Chloride	Pivaloyl chloride, cyanide source	Varies, o-dichlorobenzene solvent	~45%	Simple reagents	Low yield, limited applicability

The following diagram illustrates the primary industrial synthesis pathway and key alternative routes:



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## Applications in Organic Synthesis and Experimental Protocols

### Key Synthetic Applications

**Pivaloyl cyanide** serves as a **versatile synthetic intermediate** with several strategically important applications in organic synthesis:

- **Building Block for Heterocyclic Compounds:** **Pivaloyl cyanide** is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are privileged structures in pharmaceutical compounds. The cyano group can participate in cyclization reactions to form various heterocyclic systems, including triazines and other fused ring systems. These structural motifs are frequently found in **herbicidal agents** [4] and potentially in other bioactive compounds. The steric bulk of the pivaloyl group can influence the regio-selectivity of these cyclizations and impart metabolic stability to the resulting molecules.

- **Agrochemical Intermediates:** Specific derivatives of **pivaloyl cyanide**, particularly those involving triazine rings, have been developed as **herbicidal agents** [4] [7]. The combination of the sterically hindered pivaloyl group and the heterocyclic system creates compounds with specific biological activity and favorable environmental persistence profiles. The synthetic pathways to these agrochemicals typically involve condensation reactions where **pivaloyl cyanide** serves as a key starting material that introduces both steric bulk and a reactive handle for further functionalization.
- **Materials Science Applications:** **Pivaloyl cyanide** has found utility in the synthesis of specialized materials, including **liquid crystals** and **organic semiconductors** [4]. In these applications, the pivaloyl group can influence the mesomorphic properties of liquid crystals or affect the packing and electronic properties of organic semiconducting materials. The compound's ability to introduce both steric bulk and polar functionality makes it valuable for tuning the properties of advanced materials.
- **Functional Group Transformations:** The cyano group in **pivaloyl cyanide** can be selectively reduced to form primary amines, hydrolyzed to carboxylic acids, or converted to tetrazole rings, which are important pharmacophores in medicinal chemistry. Additionally, the carbonyl group can participate in various nucleophilic addition reactions, allowing the synthesis of alcohols, amines, and other derivatives.

## Detailed Experimental Protocols

Protocol 1: Synthesis of **Pivaloyl Cyanide** from Pivalic Anhydride and Trimethylsilyl Cyanide

**Reference:** US4455264 (Example 5) [3]

### Materials:

- Pivalic anhydride (93 g, 0.5 mol)
- Trimethylsilyl cyanide (49.5 g, 0.5 mol)
- Sodium cyanide (1 g, catalytic amount)
- Anhydrous reaction conditions

### Procedure:

- Charge a dry 500 mL round-bottom flask with pivalic anhydride (93 g, 0.5 mol) and sodium cyanide (1 g).
- Equip the flask with a magnetic stirrer, reflux condenser, and addition funnel.

- Slowly add trimethylsilyl cyanide (49.5 g, 0.5 mol) dropwise with stirring over 30 minutes.
- After complete addition, heat the reaction mixture to 80-100°C for 2-3 hours.
- Monitor reaction completion by TLC or GC analysis.
- Upon completion, cool the reaction mixture to room temperature.
- Purify the crude product by fractional distillation under reduced pressure.
- Collect the fraction boiling at 121-125°C as pure **pivaloyl cyanide**.

**Yield:** 56 g (98.9% of theoretical yield) **Characterization:** Boiling point 121-125°C; purity >95% by GC analysis.

#### Protocol 2: General Procedure for Nucleophilic Addition to Pivaloyl Cyanide

#### Materials:

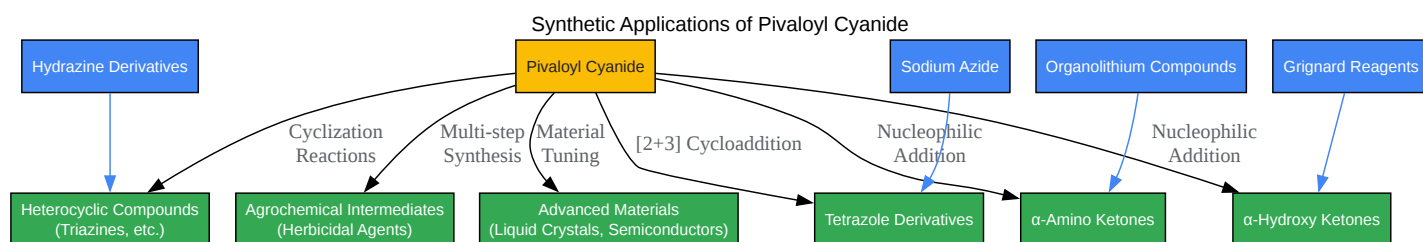
- **Pivaloyl cyanide** (1.0 equiv)
- Nucleophile (Grignard reagent, organolithium, etc., 1.1 equiv)
- Anhydrous aprotic solvent (THF, diethyl ether, or hexane)

#### Procedure:

- Dissolve **pivaloyl cyanide** (11.1 g, 0.1 mol) in 100 mL of anhydrous THF in a dry round-bottom flask under inert atmosphere.
- Cool the solution to -78°C using a dry ice/acetone bath.
- Slowly add the nucleophile (0.11 mol) dropwise with vigorous stirring over 30 minutes.
- After complete addition, maintain the reaction at -78°C for 1-2 hours.
- Allow the reaction to warm slowly to room temperature and stir for an additional 2-4 hours.
- Quench the reaction by careful addition of saturated ammonium chloride solution.
- Extract the product with ethyl acetate (3 × 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

**Applications:** This general procedure enables the synthesis of  $\alpha$ -hydroxyketones,  $\alpha$ -aminoketones, and other valuable intermediates depending on the nucleophile employed.

The following workflow illustrates the key synthetic applications and transformations of **pivaloyl cyanide**:



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## Safety, Handling, and Storage Protocols

### Toxicity and Safety Considerations

**Pivaloyl cyanide** presents significant **handling hazards** that require careful attention and appropriate safety measures. While specific toxicological data for **pivaloyl cyanide** is limited in the search results, it shares structural features with compounds known to pose health risks. The presence of the **cyano group** raises potential concerns similar to other nitriles, which may interfere with cellular respiration by releasing cyanide ions in biological systems [8]. Additionally, **pivaloyl cyanide** has a **flash point** of 43°C [1], classifying it as a flammable liquid that requires appropriate precautions against ignition sources.

The compound should be handled in a well-ventilated area, preferably within a **chemical fume hood** to prevent inhalation exposure. Personnel should wear appropriate **personal protective equipment (PPE)**, including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, and a lab coat or protective apron. In case of accidental skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, do not induce vomiting and seek immediate medical care, providing details of the chemical involved [4].

### Storage and Stability Recommendations

Proper storage conditions are essential for maintaining the stability and safe handling of **pivaloyl cyanide**. The compound should be stored in a **sealed container** under an inert atmosphere to prevent moisture absorption and decomposition. Recommended storage temperature is 2-8°C [4], which helps maintain stability and reduces the risk of thermal degradation. The compound should be kept away from **heat sources** and **direct sunlight** [4], as elevated temperatures may accelerate decomposition or increase vapor pressure.

Containers of **pivaloyl cyanide** should be clearly labeled with the chemical name, hazard warnings, and appropriate safety pictograms. The storage area should be cool, dry, and well-ventilated, separated from incompatible materials such as strong acids, strong bases, and powerful oxidizing agents. Under these recommended conditions, **pivaloyl cyanide** demonstrates good stability and can be stored for extended periods without significant decomposition. Regular inspection of containers for signs of damage or deterioration is advised as part of a comprehensive chemical management program.

## Conclusion

**Pivaloyl cyanide** represents a **specialized synthetic building block** with unique reactivity patterns derived from its combination of a sterically hindered pivaloyl group and a reactive cyano function. The compound's well-developed synthesis protocols, particularly the high-yielding routes from pivalic anhydride, enable reliable access to this valuable intermediate in both research and industrial settings. Its applications span the synthesis of heterocyclic compounds, agrochemicals, and advanced materials, where the steric properties of the pivaloyl group confer specific advantages in the resulting molecules.

The experimental protocols provided in this document offer practical guidance for the synthesis and application of **pivaloyl cyanide**, while the safety considerations highlight the importance of proper handling procedures. As synthetic methodologies continue to advance, **pivaloyl cyanide** is likely to find expanded applications in medicinal chemistry, materials science, and other specialized fields where its unique structural features can address specific synthetic challenges. Researchers are encouraged to explore further transformations of this versatile building block while adhering to appropriate safety protocols throughout its handling and use.

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